molecular formula C24H22BrNO3 B584164 3-Benzyloxy-2-bromo-9H-carbazole N-Carboxylic Acid tert-Butyl Ester CAS No. 1798043-12-5

3-Benzyloxy-2-bromo-9H-carbazole N-Carboxylic Acid tert-Butyl Ester

Cat. No.: B584164
CAS No.: 1798043-12-5
M. Wt: 452.348
InChI Key: WCTHIWVZXJEDFL-UHFFFAOYSA-N
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Description

3-Benzyloxy-2-bromo-9H-carbazole N-Carboxylic Acid tert-Butyl Ester is a specialized carbazole derivative designed for advanced organic synthesis. Its primary research application is as a key intermediate in the preparation of a vascularly inactive metabolite of the drug Carvedilol . The molecular architecture of this compound integrates critical functional groups for strategic synthetic manipulation. The tert-butyl ester moiety serves as a robust carboxylic acid protecting group, stable under a wide range of basic and nucleophilic conditions, and can be cleanly removed under acidic conditions to reveal the free acid for further derivatization . Concurrently, the benzyloxy group offers an orthogonal protecting strategy for a phenolic oxygen, and the bromine atom at the 2-position provides a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings, enabling the construction of more complex molecular frameworks. This makes the compound a highly valuable and versatile building block for medicinal chemistry and pharmaceutical research, particularly in the synthesis and study of complex nitrogen-containing heterocycles like alkaloids . Its utility is underscored in multi-step synthetic routes where selective deprotection and sequential functional group interconversion are required. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 2-bromo-3-phenylmethoxycarbazole-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrNO3/c1-24(2,3)29-23(27)26-20-12-8-7-11-17(20)18-13-22(19(25)14-21(18)26)28-15-16-9-5-4-6-10-16/h4-14H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTHIWVZXJEDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C3=CC(=C(C=C31)Br)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrogen Protection via Boc Group Installation

The carbazole nitrogen is protected early in the synthesis to prevent unwanted side reactions. A common method involves reacting 9H-carbazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP). For example:

This reaction typically proceeds in dichloromethane at 0–25°C with >90% yield. The Boc group remains stable during subsequent bromination and benzylation steps.

Bromination at the 2-Position

Electrophilic bromination is achieved using N-bromosuccinimide (NBS) in polar aprotic solvents. A representative protocol from medicinal chemistry routes involves:

  • Reagents : NBS (1.2 equiv), dimethylformamide (DMF)

  • Conditions : 0°C to room temperature, 12–24 hours

  • Yield : 68–75%

Regioselectivity at the 2-position is controlled by the electron-donating Boc group, which directs bromination to the adjacent position.

Benzyloxy Group Introduction

The 3-benzyloxy moiety is installed via nucleophilic aromatic substitution (SNAr) or copper-mediated coupling.

SNAr with Benzyl Alcohol Derivatives

A two-step approach is employed:

  • Hydroxylation : Nitration followed by reduction introduces a hydroxyl group at the 3-position.

  • Benzylation : The hydroxyl group reacts with benzyl bromide under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate).

Typical Parameters :

ParameterValue
Benzyl bromide1.5 equiv
SolventTetrahydrofuran (THF)
Temperature60°C
Reaction time8–12 hours
Yield82–89%

Ullmann-Type Coupling

For improved efficiency, copper(I)-catalyzed coupling between 3-hydroxycarbazole intermediates and benzyl halides has been reported:

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-phenanthroline

  • Base : Cs₂CO₃

  • Solvent : DMSO, 100°C, 24 hours

Sequential Functionalization Routes

Two primary synthetic routes dominate industrial and academic preparations:

Route A: Boc Protection → Bromination → Benzylation

Steps :

  • Boc protection of 9H-carbazole (Yield: 92%)

  • Bromination with NBS (Yield: 73%)

  • Benzylation via Mitsunobu reaction (Yield: 85%)

Overall yield : 92% × 73% × 85% ≈ 57.4%

Route B: Benzylation → Bromination → Boc Protection

Steps :

  • Benzylation of 3-hydroxycarbazole (Yield: 88%)

  • Bromination with Br₂/FeCl₃ (Yield: 65%)

  • Boc protection (Yield: 90%)

Overall yield : 88% × 65% × 90% ≈ 51.5%

Route A is generally preferred due to higher bromination selectivity and better compatibility with the Boc group.

Critical Process Optimization

Solvent Effects on Bromination

Comparative studies reveal solvent-dependent bromination efficiency:

SolventBromination YieldSide Products
DMF73%<5%
Acetonitrile68%8%
Dichloroethane71%12%

DMF minimizes dichlorination byproducts due to its polar aprotic nature.

Temperature Control in Benzylation

Elevated temperatures (>70°C) during benzylation promote elimination side reactions. Optimal results are achieved at:

  • 60°C : 85% yield

  • 70°C : 72% yield

  • 80°C : 58% yield

Scalability and Industrial Production

Commercial synthesis (e.g., TRC, Medical Isotopes) employs Route A with the following modifications:

  • Continuous flow bromination : Reduces reaction time from 24 hours to 2 hours

  • Catalytic Mitsunobu conditions : Lowers triphenylphosphine oxide waste

  • Crystallization purification : Uses hexane/ethyl acetate (3:1) for >99% purity

Production-Scale Parameters :

StepBatch SizeCycle TimePurity
Boc protection50 kg6 hours98.5%
Bromination45 kg8 hours97.2%
Benzylation40 kg12 hours99.1%

Analytical Characterization

Key quality control metrics include:

  • Melting point : 128–129°C

  • HPLC purity : >99% (C18 column, acetonitrile/water gradient)

  • ¹H NMR (DMSO-d₆): δ 1.45 (s, 9H, Boc), 5.12 (s, 2H, CH₂Ph), 7.28–7.49 (m, aromatic)

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-2-bromo-9H-carbazole N-Carboxylic Acid tert-Butyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various carbazole derivatives, while deprotection reactions will result in the removal of the benzyloxy or tert-butyl ester groups .

Scientific Research Applications

3-Benzyloxy-2-bromo-9H-carbazole N-Carboxylic Acid tert-Butyl Ester is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Benzyloxy-2-bromo-9H-carbazole N-Carboxylic Acid tert-Butyl Ester involves its interaction with specific molecular targets. The benzyloxy and bromo groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The tert-butyl ester group can also affect the compound’s solubility and stability .

Comparison with Similar Compounds

(R)-2-Iodomethyl-pyrrolidine-1-carboxylic Acid tert-Butyl Ester (CAS: 1260610-71-6)

This compound shares the tert-butyl ester group but differs in its core structure (pyrrolidine vs. carbazole) and halogen substitution (iodo vs. bromo). The pyrrolidine ring confers aliphatic flexibility, whereas the carbazole system provides rigidity and π-conjugation.

Poly(tert-butyl acrylate) and Poly(tert-butyl methacrylate)

These polymers, studied in scanning thermal lithography (SThL), highlight the role of tert-butyl esters in thermal stability. For example:

  • Poly(tert-butyl methacrylate) (MA20): Undergoes oxidative degradation followed by ester cleavage (activation energy: 125 kJ mol⁻¹).
  • Poly(tert-butyl acrylate) (A20): Preferentially forms cyclic anhydrides via ester cleavage (activation energy: 116 kJ mol⁻¹) .
    The carbazole compound’s tert-butyl ester is expected to exhibit intermediate stability due to steric protection from the benzyloxy and carbazole groups, though direct thermal data is unavailable.

Functional Group Behavior and Reactivity

Bromo vs. Iodo Substituents

The bromine atom in the carbazole compound is less reactive in nucleophilic aromatic substitution compared to iodine in pyrrolidine derivatives. For instance, iodine’s larger atomic radius and weaker C–I bond facilitate displacement reactions, making (R)-2-iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester more versatile in cross-coupling chemistry .

Benzyloxy vs. Alkyl Ethers

This contrasts with alkyl ethers in n-carboxylic acid esters, where shorter chains (e.g., C8–C18) exhibit poorer partitioning into hydrophobic phases like PDMS due to polarity effects .

Biological Activity

3-Benzyloxy-2-bromo-9H-carbazole N-Carboxylic Acid tert-Butyl Ester (CAS Number: 1798043-12-5) is a compound belonging to the carbazole family, which has garnered attention due to its diverse biological activities. Carbazoles are known for their potential therapeutic effects, including antimicrobial, antitumor, neuroprotective, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by relevant data tables and research findings.

The molecular formula of this compound is C24H22BrNO3C_{24}H_{22}BrNO_3, with a molecular weight of 452.34 g/mol. It appears as a white solid with a melting point of 128-129°C. The compound exhibits slight solubility in chloroform and methanol, making it suitable for various applications in medicinal chemistry .

PropertyValue
Molecular FormulaC24H22BrNO3
Molecular Weight452.34 g/mol
AppearanceWhite Solid
Melting Point128-129°C
SolubilityChloroform (Slightly), Methanol (Slightly)

Antimicrobial Activity

Recent studies have shown that carbazole derivatives, including those similar to 3-Benzyloxy-2-bromo-9H-carbazole, exhibit significant antimicrobial properties. For instance, certain N-substituted carbazoles have demonstrated effectiveness against various bacterial strains, indicating their potential as new antimicrobial agents .

Antitumor Activity

Carbazole derivatives have been reported to inhibit tumor cell proliferation. In particular, studies have highlighted that compounds with similar structures can inhibit topoisomerase II activity, a critical enzyme involved in DNA replication and repair. For example, a related N-substituted carbazole was found to inhibit topoisomerase II at concentrations significantly lower than standard drugs like etoposide . This suggests that this compound may possess similar antitumor properties.

Neuroprotective Effects

The neuroprotective potential of carbazole derivatives has been extensively studied. Compounds with bulky substituents at the N-position of the carbazole scaffold have shown significant neuroprotective activity against glutamate-induced neuronal injury. For instance, one study reported that certain derivatives protected neuronal cells at concentrations as low as 3 µM . This property could be particularly beneficial for treating neurodegenerative diseases.

Anti-inflammatory and Antioxidative Properties

Carbazole derivatives are also noted for their anti-inflammatory and antioxidative activities. These effects are crucial in mitigating oxidative stress-related conditions and inflammatory diseases. The presence of specific functional groups in the structure enhances these biological activities, making them promising candidates for further pharmacological exploration .

Case Studies

  • Antitumor Activity : A series of N-substituted carbazoles were synthesized and tested for their ability to inhibit cancer cell lines. One notable compound displayed a remarkable reduction in cell viability at low concentrations, indicating strong antitumor potential.
  • Neuroprotection : Research involving the administration of carbazole derivatives in animal models showed significant improvements in cognitive functions following oxidative stress exposure. This underscores the therapeutic potential of such compounds in treating conditions like Alzheimer's disease.

Q & A

Q. What are the key synthetic strategies for introducing the benzyloxy and bromo substituents on the carbazole core?

The benzyloxy group is typically introduced via nucleophilic substitution or Mitsunobu reaction, leveraging phenolic intermediates. Bromination at the 2-position often employs electrophilic brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids). Regioselectivity is influenced by steric and electronic factors, with the carbazole’s aromatic system directing substitution patterns . For tert-butyl ester formation, coupling reactions using Boc-protected intermediates (e.g., Boc-anhydride or Boc-Cl) under basic conditions are standard .

Q. How is the purity and structural integrity of this compound validated in academic research?

Analytical methods include:

  • HPLC : To assess purity (>97% by GC, as per catalog standards) .
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm, tert-butyl groups at δ 1.2–1.4 ppm).
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., M⁺ for C₂₄H₂₃BrN₂O₃: calculated 490.08, observed 490.10 ± 0.05) .
  • X-ray Crystallography : For unambiguous confirmation of regiochemistry (e.g., carbazole derivatives in used cif files for structure validation) .

Advanced Research Questions

Q. What challenges arise in achieving regioselective bromination at the 2-position of the carbazole ring, and how are they mitigated?

Steric hindrance from the benzyloxy group at the 3-position can reduce bromination efficiency. Strategies include:

  • Temperature Modulation : Lower temperatures (0–5°C) to slow competing side reactions.
  • Catalyst Screening : Lewis acids like FeCl₃ or AlCl₃ to enhance electrophilic activity.
  • Directed Metalation : Pre-functionalization with directing groups (e.g., amides) to guide bromine placement . Discrepancies in regioselectivity data may require DFT calculations to map electronic potentials .

Q. How does the tert-butyl ester group influence stability during multi-step syntheses?

The tert-butyl ester acts as a robust protecting group for carboxylic acids, resisting acidic and basic conditions (stable at pH 2–12). However, it is labile under strong acids (e.g., TFA) or prolonged heating (>80°C). In carbazole derivatives, its steric bulk may hinder coupling reactions, necessitating optimization of reaction times and catalysts .

Q. What methodologies are employed to resolve contradictions in bioactivity data for carbazole derivatives?

Discrepancies in biological assays (e.g., inconsistent IC₅₀ values) are addressed via:

  • Batch Reproducibility Checks : Ensure compound purity and stereochemical consistency.
  • Structural Analog Synthesis : Test truncated or modified derivatives to isolate active pharmacophores.
  • Computational Docking : Compare binding affinities across crystal structures (e.g., ’s carbazole crystal data used to model interactions) .

Methodological Insights

Q. How is the tert-butyl ester deprotected without degrading the carbazole scaffold?

Controlled acidolysis with TFA (20% v/v in DCM, 0°C to RT, 2–4 hr) selectively removes the Boc group. For acid-sensitive scaffolds, alternative methods like catalytic hydrogenation (Pd/C, H₂) or photolytic cleavage are explored .

Q. What are the best practices for storing this compound to prevent decomposition?

  • Storage Conditions : Under inert gas (Ar/N₂) at –20°C in amber vials.
  • Stability Monitoring : Periodic HPLC checks to detect hydrolytic degradation (e.g., tert-butyl ester → carboxylic acid) .

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